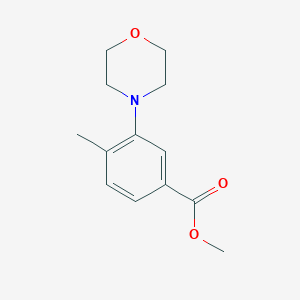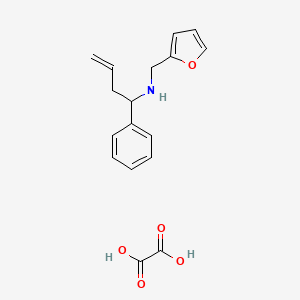
N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of chloro, nitro, cyano, and phenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often requires anhydrous conditions and the use of various reagents such as sodium benzophenone ketyl, calcium hydride (CaH2), and zeolite-based drying columns . The reactions are usually conducted in flame-dried glass apparatus under an atmosphere of nitrogen or argon to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Anhydrous dichloromethane (CH2Cl2), toluene, and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide: Unique due to its combination of functional groups.
This compound: Similar structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C26H16Cl2N4O3S |
|---|---|
分子量 |
535.4 g/mol |
IUPAC名 |
N-(2-chloro-4-nitrophenyl)-2-[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H16Cl2N4O3S/c27-18-8-6-16(7-9-18)20-13-24(17-4-2-1-3-5-17)31-26(21(20)14-29)36-15-25(33)30-23-11-10-19(32(34)35)12-22(23)28/h1-13H,15H2,(H,30,33) |
InChIキー |
KZABREOBEPYOAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B11771875.png)

![tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11771904.png)
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B11771907.png)
![(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771910.png)




![2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid](/img/structure/B11771935.png)


